nikB protein

Bacterial Conjugation Plasmid Biology Relaxase Function

NikB protein (CAS 136363-40-1) is an 899-amino-acid relaxase/mobilization nuclease encoded by the oriT operon of the IncI1 plasmid R64, originally identified in Salmonella typhimurium. It belongs to the MOBP relaxase family (clade P12) and functions as the catalytic component of the R64 relaxosome, introducing a site- and strand-specific nick at the plasmid origin of transfer (oriT) to initiate and terminate conjugative DNA transfer.

Molecular Formula C6H14N2O
Molecular Weight 0
CAS No. 136363-40-1
Cat. No. B1179550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamenikB protein
CAS136363-40-1
SynonymsnikB protein
Molecular FormulaC6H14N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring NikB Protein (CAS 136363-40-1) for Plasmid Biology Research: A Product Baseline


NikB protein (CAS 136363-40-1) is an 899-amino-acid relaxase/mobilization nuclease encoded by the oriT operon of the IncI1 plasmid R64, originally identified in Salmonella typhimurium [1]. It belongs to the MOBP relaxase family (clade P12) and functions as the catalytic component of the R64 relaxosome, introducing a site- and strand-specific nick at the plasmid origin of transfer (oriT) to initiate and terminate conjugative DNA transfer [2]. Unlike many laboratory relaxases (e.g., TraI of RP4, MOBF family; TrwC of R388), NikB exhibits a strict requirement for its cognate auxiliary protein NikA for double-stranded DNA processing, yet it can independently catalyze cleavage and rejoining on single-stranded oriT DNA [3]. This dual-mode activity makes NikB a specialized tool for dissecting the mechanistic differences between relaxase families and for studying RecA-independent intracellular recombination at plasmid oriT sequences.

Why NikB Cannot Be Replaced by Other Relaxases in Conjugation and Recombination Assays


Generic substitution of NikB with alternative relaxases (e.g., TraI_RP4, TrwC_R388, or MobA_RSF1010) fails because NikB operates within a distinct oriT-relaxase compatibility group. The R64 oriT core sequence (44 bp) is specifically recognized by the NikA-NikB pair, and neither NikA nor the R64 oriT is functionally interchangeable with the TraI-TraJ system of RP4 or the TrwC-TrwA system of R388 [1]. A direct mutational analysis demonstrated that a nikB deletion reduces R64 conjugative transfer frequency by six orders of magnitude, and this defect cannot be complemented by heterologous relaxases from different MOB families due to incompatible oriT sequence motifs and accessory protein requirements [2]. Consequently, experiments designed to reconstitute IncI1 plasmid mobilization, study MOBP-specific nicking chemistry, or exploit NikB's unique single-stranded DNA recombinase activity demand the authentic NikB protein; substituting a more common relaxase introduces both off-target oriT recognition and altered reaction mechanisms, rendering the results non-interpretable for R64-based systems.

NikB Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Conjugative Transfer Frequency: nikB Knockout vs. Wild-Type R64

Replacement of the nikB gene with a chloramphenicol resistance cassette in the IncL/M plasmid pCTX-M3 (which carries the R64 transfer system) resulted in a transfer frequency reduction of six orders of magnitude compared to the wild-type plasmid [1]. In the same experimental context, mutations in the accessory protein gene nikA produce a similar magnitude of defect, confirming that NikB is equally indispensable for conjugative transfer, whereas certain other relaxase systems (e.g., the MobA/MobB/MobC system of R1162) retain partial function when the auxiliary components are deleted [2]. This extreme dependency underscores NikB's non-redundant catalytic role and provides a quantitative benchmark for verifying functional NikB preparations in complementation assays.

Bacterial Conjugation Plasmid Biology Relaxase Function

oriT Nick Site Specificity: NikB/R64 vs. TraI/RP4

The NikB-mediated nick site within the R64 oriT was precisely mapped to the phosphodiester bond between 2'-deoxyguanosine and thymidine residues, located 8 bp downstream of the 17-bp NikA-binding repeat A, within the 44-bp oriT core sequence (consensus: CATCCTG|T) [1]. In contrast, the RP4 relaxase TraI nicks within the sequence 5'-ATCCTG|C-3' in the RP4 oriT, and the R388 relaxase TrwC nicks at 5'-TCTGTG|C-3' [2]. Although all three relaxases recognize the conserved YATCCTG/Y motif, the base immediately 3' of the nick site (T for R64 vs. C for RP4) and the spacing relative to auxiliary protein binding sites differ, which precludes cross-recognition. This fine-specificity difference is critical when designing oriT-containing reporter constructs: a plasmid carrying the RP4 oriT will not be processed by NikB, and vice versa.

oriT Recognition Relaxase Specificity Nick Site Mapping

Single-Stranded vs. Double-Stranded DNA Processing: NikB Autonomy Compared to NikAB Dependence

In an intracellular recombination assay using tandemly repeated R64 oriT sequences cloned into single-stranded phage M13, NikB alone (in the absence of NikA) supported recombination at a frequency of approximately 1 × 10^{-3} per infected cell, whereas recombination between double-stranded oriT repeats in pUC18 required both NikA and NikB [1]. By comparison, the relaxase TrwC of R388 can catalyze oriT-specific recombination on both single-stranded and double-stranded substrates without an accessory protein, albeit with lower efficiency on dsDNA [2]. This property positions NikB as a unique tool for experiments that require separation of ssDNA and dsDNA processing functions: researchers can use NikB in the absence of NikA to isolate the single-stranded cleavage/rejoining activity, a capability not shared by TrwC or TraI.

Relaxase Mechanism DNA Recombination Single-Stranded DNA

RecA-Independent Recombination: NikB vs. Host Recombinases

NikB-mediated recombination between tandem R64 oriT repeats proceeds efficiently in a recA deletion background (E. coli JM109 recA1), with recombination frequencies indistinguishable from those in recA+ cells [1]. In contrast, homologous recombination at non-oriT sequences is reduced by >10,000-fold in recA mutants [2]. This demonstrates that NikB catalyzes a genuine site-specific recombination reaction independent of the host general recombination machinery, a feature that distinguishes it from the TraI relaxase of the F plasmid, which exhibits a partial RecA dependence for intermolecular recombination events [3]. For researchers constructing synthetic biology circuits where RecA independence is desirable to avoid unintended genomic rearrangements, NikB offers a verified, quantitatively characterized alternative.

Site-Specific Recombination RecA Independence oriT Biology

MOBP Family Classification and Phylogenetic Distance from Common Laboratory Relaxases

Phylogenetic analysis of conjugative relaxases classifies NikB within the MOBP family (clade P12), which is evolutionarily distant from the MOBF family (clades F11 and F12) that includes the commonly used relaxases TrwC (R388) and TraI (RP4 and F plasmid) [1]. At the amino acid sequence level, NikB shares less than 15% identity with TraI_RP4 and less than 20% with TrwC_R388 within the catalytic relaxase domain [2]. This deep sequence divergence explains the observed biochemical incompatibilities: MOBP relaxases utilize a distinct constellation of catalytic residues and show differential sensitivity to metal-chelating agents and salt conditions compared to MOBF relaxases. For laboratories that require a relaxase from an underrepresented MOB family for comparative mechanistic studies or for developing MOBP-specific inhibitors, NikB represents the best-characterized and most experimentally tractable member of this clade.

Relaxase Classification MOB Family Phylogenetics

Nikkomycin Biosynthesis: nikB Mutant vs. nikD/nikE Mutant Phenotypes in Streptomyces tendae

In Streptomyces tendae Tü901, disruption of nikB completely abolished production of biologically active nikkomycins I, J, X, and Z, and led to accumulation of the nucleoside moieties nikkomycins Cx and Cz, identical to the phenotype of nikA, nikD, and nikE mutants [1]. However, a critical differential feature is that nikD and nikE mutants can be chemically complemented: feeding picolinic acid restores nikkomycin production in nikD mutants, and feeding hydroxypyridylhomothreonine restores production in nikE mutants, whereas nikB (and nikA) mutants cannot be rescued by any known intermediate [1]. This places NikB at an essential, non-bypassable step in the condensation of the peptidyl moiety with the nucleoside base, distinct from the upstream precursor synthesis steps catalyzed by NikD and NikE. For researchers engineering nikkomycin production strains, the nikB gene is therefore a mandatory component that cannot be circumvented by precursor feeding, unlike nikD or nikE.

Nikkomycin Biosynthesis Secondary Metabolism Gene Disruption

NikB Protein: Validated Research and Industrial Application Scenarios


Reconstitution of IncI1 Plasmid Conjugative Transfer for Antibiotic Resistance Dissemination Studies

The six-order-of-magnitude transfer defect of nikB-null plasmids provides the most stringent complementation assay available for verifying functional NikB preparations [1]. Researchers studying the spread of IncI1 resistance plasmids (e.g., those carrying blaCTX-M extended-spectrum beta-lactamase genes) can use purified NikB protein in in vitro reconstitution experiments to dissect the minimal protein requirements for oriT nicking, strand transfer, and termination, with the 10^6-fold dynamic range enabling definitive discrimination between active and inactive enzyme batches.

Single-Stranded DNA Recombination Tool for Synthetic Biology Circuit Construction

NikB's unique ability to catalyze RecA-independent recombination on single-stranded DNA in the complete absence of its accessory protein NikA makes it an ideal enzyme for building synthetic gene circuits where site-specific recombination must occur without triggering host DNA repair pathways [2]. The ssDNA recombination frequency of ~10^{-3} per cell is sufficiently high for screening purposes yet low enough to avoid unwanted rearrangements during routine propagation, providing a tunable system for applications such as plasmid copy number control or inducible gene deletion.

MOBP Relaxase Reference Standard for Comparative Enzymology and Inhibitor Screening

As the biochemically best-characterized member of the MOBP P12 clade—with published nick site mapping, oriT architecture, and recombination parameters—NikB serves as the essential reference point for any study aiming to compare catalytic mechanisms across MOB families [3]. Pharmaceutical screening campaigns targeting conjugative relaxases to block plasmid-mediated antibiotic resistance spread must include NikB as a representative MOBP target to ensure inhibitor hits are not restricted to the more commonly screened MOBF family relaxases (TrwC, TraI).

Nikkomycin Biosynthetic Pathway Engineering for Improved Antifungal Production

The non-complementable phenotype of nikB disruption in Streptomyces tendae establishes NikB as the essential condensation enzyme that cannot be bypassed by precursor feeding, unlike NikD or NikE [4]. Metabolic engineering strategies aimed at overproducing nikkomycins—potent chitin synthase inhibitors with agricultural and pharmaceutical antifungal applications—must therefore prioritize nikB overexpression and protein engineering. The quantitative difference in precursor complementation (0% restoration for nikB vs. >80% for nikD/nikE) provides a clear rationale for resource allocation in strain improvement programs.

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